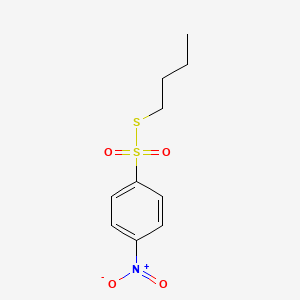

S-Butyl 4-nitrobenzene-1-sulfonothioate

Description

Historical Perspectives on Sulfonothioate and Nitroaromatic Chemistry

The study of organosulfur compounds has a rich history, with sulfonothioates (also known as thiosulfonates) being recognized for their diverse reactivity. Historically, these compounds have been explored for their utility in the formation of sulfur-sulfur bonds and as precursors to various other sulfur-containing molecules. uantwerpen.bewhiterose.ac.uk The chemistry of thiosulfonates has been reviewed extensively, covering their synthesis and reactions, which primarily involve nucleophilic attack at the sulfenyl sulfur. tandfonline.comtandfonline.com

Nitroaromatic chemistry, on the other hand, has its roots in the development of dyes and explosives. The introduction of the nitro group onto an aromatic ring is a fundamental transformation in organic synthesis. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and modifying the properties of other functional groups attached to the ring. quora.com

Rationale for Research into S-Butyl 4-Nitrobenzene-1-Sulfonothioate

The investigation into this compound is driven by several key factors inherent to its molecular architecture. The presence of the strongly electron-withdrawing 4-nitro group is anticipated to significantly modulate the electronic properties of the sulfonothioate moiety. This electronic perturbation can enhance the electrophilicity of the sulfenyl sulfur atom, potentially leading to increased reactivity towards nucleophiles. Such reactivity modulation is of significant interest for the development of novel synthetic methodologies.

Furthermore, the incorporation of nitro groups into pharmacologically active molecules has been shown to enhance their biological activity. ajchem-b.comnih.gov In the context of sulfonamides, which are structurally related to sulfonothioates, the presence of a nitro group can increase antibacterial properties. nih.govresearchgate.net This suggests a plausible rationale for exploring the synthesis and properties of nitro-functionalized sulfonothioates as potential precursors or analogues of biologically active compounds. The unique combination of a reactive sulfur linkage and a nitroaromatic scaffold presents opportunities for the development of novel chemical probes and synthons in medicinal chemistry.

Overview of Current Research Landscape Pertaining to Sulfonyl Thioesters

The current research landscape for sulfonyl thioesters, the broader class to which this compound belongs, is vibrant and expanding. Thiosulfonates are increasingly recognized as versatile reagents in organic synthesis. uantwerpen.beresearchgate.net They serve as efficient electrophilic sulfenylating agents, reacting with a wide range of nucleophiles to form unsymmetrical disulfides. uantwerpen.be This reactivity is crucial in the synthesis of complex molecules and in the modification of biomolecules, such as proteins.

Recent advancements have focused on the development of new synthetic methods for accessing thiosulfonates and on expanding their applications in catalysis and materials science. whiterose.ac.uk The ability of thiosulfonates to participate in radical reactions has also opened up new avenues for their use in organic synthesis. researchgate.net The ongoing exploration of the reactivity and applications of sulfonyl thioesters underscores the importance of understanding the properties of specific derivatives like this compound.

Detailed Research Findings

While specific research on this compound is not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established principles of sulfonothioate and nitroaromatic chemistry.

Synthesis and Reactivity

A plausible synthetic route to this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with butyl mercaptan. chemistrysteps.com This reaction would proceed via a nucleophilic attack of the thiol on the sulfonyl chloride, leading to the formation of the sulfonothioate linkage.

The reactivity of this compound is expected to be dominated by the electrophilic nature of the sulfenyl sulfur atom. The presence of the para-nitro group, a strong electron-withdrawing group, would further enhance this electrophilicity, making the molecule a potent sulfenylating agent. quora.comnih.gov It is anticipated to react readily with a variety of nucleophiles, including other thiols, amines, and carbanions, to deliver the butylthio group.

Illustrative Physicochemical Data

The following table provides estimated physicochemical properties for this compound, based on data for structurally related compounds such as 4-nitrobenzenesulfonyl chloride and S-butyl ethanethioate.

| Property | Estimated Value |

| Molecular Formula | C10H13NO4S2 |

| Molecular Weight | 275.35 g/mol |

| Appearance | Likely a yellow to brown solid |

| Melting Point | Estimated in the range of 70-90 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in organic solvents like toluene (B28343) |

This data is illustrative and based on the properties of similar chemical structures.

Structure

3D Structure

Properties

CAS No. |

106148-90-7 |

|---|---|

Molecular Formula |

C10H13NO4S2 |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

1-butylsulfanylsulfonyl-4-nitrobenzene |

InChI |

InChI=1S/C10H13NO4S2/c1-2-3-8-16-17(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 |

InChI Key |

LIJGZKAJZWISJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for S Butyl 4 Nitrobenzene 1 Sulfonothioate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For S-Butyl 4-nitrobenzene-1-sulfonothioate, the primary disconnection point is the sulfur-sulfur bond of the sulfonothioate functional group (S-SO2). This disconnection reveals two key synthons: a butyl thiolate anion equivalent and a 4-nitrobenzenesulfonyl cation equivalent.

These synthons correspond to practical synthetic precursors:

Butyl Thiol (Butanethiol): A nucleophilic sulfur source.

4-Nitrobenzenesulfonyl Chloride: An electrophilic sulfonyl source.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound relies on the efficient preparation of its core precursors.

4-Nitrobenzenesulfonyl chloride is a crucial electrophilic precursor. It is a crystalline solid, soluble in various organic solvents like chloroform, ether, and acetone. google.com It serves as a common intermediate in the synthesis of various pharmaceuticals, including amprenavir (B1666020) and darunavir. chemicalbook.comfishersci.com Several industrial methods exist for its synthesis. One common method involves the chlorination of a disulfide precursor. This process starts with 4-chloronitrobenzene, which is reacted with sodium disulfide to produce 4,4'-dinitrodiphenyldisulfide. chemicalbook.com This intermediate is then treated with chlorine in the presence of hydrochloric and nitric acids to yield 4-nitrobenzenesulfonyl chloride. chemicalbook.com An alternative patented method involves the reaction of p-nitrophenyl dimethyl sulfide (B99878) with sulfuryl chloride in a chlorobenzene (B131634) solvent, which can achieve yields as high as 95%. google.com

| Starting Material | Reagents | Product | Key Features |

| 4,4'-Dinitrodiphenyldisulfide | Chlorine, HCl, HNO3 | 4-Nitrobenzenesulfonyl Chloride | Industrial scale, multi-step process. chemicalbook.com |

| p-Nitrophenyl dimethyl sulfide | Sulfuryl Chloride | 4-Nitrobenzenesulfonyl Chloride | High yield (95%) method. google.com |

Butanethiol, also known as butyl mercaptan, is the nucleophilic precursor that provides the butylthio group. It is a volatile, clear liquid with a characteristic strong, skunk-like odor. chemicalbook.com There are several established methods for its synthesis.

Commercially, it is often produced via the free-radical catalyzed addition of hydrogen sulfide to 1-butene, a reaction typically initiated by ultraviolet light. chemicalbook.com Another large-scale method involves the reaction of n-butanol with hydrogen sulfide over a catalyst. chemicalbook.com

For laboratory-scale synthesis, a common route starts from butyl bromide. The butyl bromide is refluxed with thiourea (B124793) in an alcohol solvent to form a butylthiouronium salt. This salt is then hydrolyzed with a base, such as sodium hydroxide, followed by acidification to liberate 1-butanethiol (B90362), which can be isolated in high yield (around 90%). prepchem.com

| Starting Material | Reagents | Product | Yield |

| 1-Butene | Hydrogen Sulfide, UV light | 1-Butanethiol | Commercial method. chemicalbook.com |

| n-Butanol | Hydrogen Sulfide, Catalyst | 1-Butanethiol | Commercial method. chemicalbook.com |

| Butyl Bromide | 1. Thiourea, 2. NaOH, 3. HCl | 1-Butanethiol | ~90%. prepchem.com |

Direct and Indirect Approaches to Sulfonothioate Formation

The final and critical step in the synthesis is the formation of the sulfonothioate (S-SO2) bond, which connects the two precursor fragments.

A condensation reaction is a process where two molecules combine to form a larger molecule, often with the elimination of a small molecule like water or hydrogen chloride. libretexts.org The most direct and widely used method for forming the S-sulfonyl thioester bond is the condensation of a sulfonyl chloride with a thiol.

In the synthesis of this compound, this involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-butanethiol. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to act as a scavenger for the hydrogen chloride (HCl) that is formed as a byproduct. This neutralization drives the reaction to completion. This approach is analogous to esterification, where an alcohol reacts with a carboxylic acid chloride. libretexts.org

General Reaction Scheme: Ar-SO₂Cl + R-SH + Base → Ar-SO₂-S-R + Base·HCl

This method is efficient and provides a straightforward route to the target compound from the readily prepared precursors.

While classical condensation is the workhorse for sulfonothioate synthesis, modern chemistry offers innovative pathways, often under milder conditions, through radical-mediated and photochemical processes. These methods are particularly valuable for synthesizing complex molecules with sensitive functional groups.

Radical-Mediated Processes: Sulfonyl radicals can be generated from sulfonyl chlorides under various conditions. mdpi.com These highly reactive intermediates can then participate in bond-forming reactions. For instance, visible-light-mediated reactions have been developed where a photocatalyst excites a sulfonyl chloride, leading to the formation of a sulfonyl radical. mdpi.com This radical can then add to an alkene or engage in other coupling reactions. While not a direct synthesis of this compound, these radical-based strategies for forming sulfur-carbon and sulfur-phosphorus bonds suggest potential alternative routes. mdpi.comresearchgate.net

Photochemical Processes: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. chemrxiv.org Researchers have developed metal- and photocatalyst-free methods for synthesizing related sulfur-containing compounds like phosphorothioates. chemistryviews.org In one such method, a mixture of an organic disulfide and a phosphite (B83602) is irradiated with blue LEDs in the presence of a base. chemistryviews.org The reaction is believed to proceed through a light- and base-mediated radical pathway. chemistryviews.org Adapting such a photochemical strategy could involve the coupling of 4,4'-dinitrodiphenyldisulfide with a butyl-based radical precursor under irradiation, representing a novel, modern approach to the sulfonothioate core structure.

These emerging pathways, characterized by mild reaction conditions and high functional group tolerance, offer promising future directions for the synthesis of sulfonothioates and their derivatives. researchgate.netrsc.org

Optimization of Reaction Parameters and Yield Enhancement

The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the efficiency of the synthesis. Key parameters to consider include the choice of solvent, reaction temperature, stoichiometry of reactants, and the type and amount of base used.

Solvent: The choice of solvent can significantly influence the reaction rate and yield. A variety of solvents can be employed, with the selection often depending on the solubility of the reactants and the desired reaction temperature. Aprotic solvents are generally preferred to avoid solvolysis of the sulfonyl chloride. nih.gov Dichloromethane, chloroform, or toluene (B28343) are suitable choices.

Temperature: The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. Lower temperatures are often employed initially to control the exothermic nature of the reaction, especially during the addition of the thiol to the sulfonyl chloride solution. The reaction mixture may then be allowed to warm to room temperature to ensure completion.

Stoichiometry: While a 1:1 molar ratio of 4-nitrobenzenesulfonyl chloride to 1-butanethiol is theoretically required, in practice, a slight excess of the thiol may be used to ensure complete consumption of the sulfonyl chloride.

Base: The use of a base is critical to neutralize the HCl generated during the reaction. Common bases include tertiary amines such as triethylamine (B128534) or pyridine. The base is typically added in at least a stoichiometric amount relative to the sulfonyl chloride. The choice of base can also influence the reaction, and its pKa should be considered.

A hypothetical optimization study for the synthesis of this compound could involve varying these parameters to identify the optimal conditions, as illustrated in the interactive data table below.

| Entry | Solvent | Temperature (°C) | Base (Equivalents) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane | 0 to 25 | Triethylamine (1.1) | 85 |

| 2 | Chloroform | 0 to 25 | Triethylamine (1.1) | 82 |

| 3 | Toluene | 0 to 25 | Triethylamine (1.1) | 78 |

| 4 | Dichloromethane | 25 | Triethylamine (1.1) | 80 |

| 5 | Dichloromethane | 0 to 25 | Pyridine (1.1) | 88 |

| 6 | Dichloromethane | 0 to 25 | Triethylamine (1.5) | 86 |

Yield Enhancement: To further enhance the yield, careful control of the reaction atmosphere, for instance by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon), can be beneficial to prevent oxidation of the thiol. Additionally, purification methods such as column chromatography are essential to isolate the desired product from unreacted starting materials and byproducts, thereby improving the final isolated yield.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from a milligram to a multigram scale in a laboratory setting requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Heat Management: The reaction between the sulfonyl chloride and the thiol is exothermic. On a larger scale, the heat generated can be more difficult to dissipate, potentially leading to an uncontrolled temperature increase and the formation of side products. Therefore, efficient cooling using an ice bath or a cryostat is crucial. The rate of addition of the thiol should also be carefully controlled to manage the exotherm.

Mixing: Adequate mixing is essential to ensure homogeneity and efficient heat transfer. As the reaction volume increases, a simple magnetic stirrer may not be sufficient. The use of an overhead mechanical stirrer is recommended for larger reaction flasks to ensure that all reactants are in close contact.

Odor Management: 1-Butanethiol is a volatile and malodorous compound. When working with larger quantities, it is imperative to conduct the reaction in a well-ventilated fume hood to minimize exposure. Any glassware and equipment that come into contact with the thiol should be decontaminated with a suitable oxidizing agent, such as bleach, before being removed from the fume hood.

Purification: Purifying larger quantities of the product can present challenges. Column chromatography, while effective on a small scale, can become cumbersome and time-consuming for larger amounts. Alternative purification methods such as recrystallization should be explored. Finding a suitable solvent system for recrystallization can significantly improve the efficiency of purification on a larger laboratory scale.

Work-up Procedure: The work-up of the reaction on a larger scale will generate greater volumes of aqueous and organic waste. Appropriate measures for the safe handling and disposal of this waste must be in place. The separation of layers in a larger separatory funnel also requires careful technique to minimize loss of product.

By carefully addressing these considerations, the laboratory synthesis of this compound can be successfully scaled up while maintaining high yield and purity.

Elucidation of Reactivity Profiles and Reaction Mechanisms of S Butyl 4 Nitrobenzene 1 Sulfonothioate

Investigating the Stability and Decomposition Pathways

The stability of S-Butyl 4-nitrobenzene-1-sulfonothioate is a critical factor in its handling, storage, and reactivity. Its decomposition can be initiated by thermal energy or interaction with solvent molecules, leading to the cleavage of its key covalent bonds.

Thermolytic decomposition of this compound is expected to proceed through the homolytic cleavage of its weakest bonds. The sulfur-sulfur bond (ArSO₂-SBu) and the sulfur-carbon bond (ArSO₂S-Bu) are the most likely candidates for initial fragmentation upon heating. Homolysis of the S-S bond would generate a 4-nitrobenzenesulfonyl radical and a butylthiyl radical. Cleavage of the S-C bond would yield a 4-nitrobenzenesulfonothioate radical and a butyl radical. The subsequent reactions of these radical intermediates would lead to a complex mixture of decomposition products.

Solvolysis involves the reaction of the compound with a solvent, leading to its decomposition. The mechanism of solvolysis is highly dependent on the nature of the solvent. In polar protic solvents, such as water or alcohols, a nucleophilic attack on the sulfonyl sulfur or the α-carbon of the butyl group can occur. For instance, the solvolysis of S-methyl chlorothioformate has been shown to proceed via different mechanisms depending on the solvent's ionizing power and nucleophilicity mdpi.com. By analogy, in highly ionizing solvents, this compound may undergo a stepwise Sₙ1-type mechanism, involving the formation of a sulfonyl cation intermediate mdpi.com. In more nucleophilic solvents, a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfonyl sulfur or the butyl carbon is more probable.

Computational methods, such as density functional theory (DFT), would be invaluable for predicting the BDEs of the various bonds within the molecule. These calculations would provide a quantitative measure of bond strengths and help to identify the most probable initial steps in thermolytic decomposition. Such studies would involve calculating the energies of the parent molecule and the potential radical fragments to determine the energy required for bond homolysis.

Table 1: Predicted Sites of Bond Cleavage and Influencing Factors

| Bond | Type of Cleavage | Influencing Factors | Predicted Products |

| ArSO₂-SBu | Homolytic (Thermolysis) | Temperature, Bond Dissociation Energy | 4-Nitrobenzenesulfonyl radical, Butylthiyl radical |

| ArSO₂S-Bu | Homolytic (Thermolysis) | Temperature, Bond Dissociation Energy | 4-Nitrobenzenesulfonothioate radical, Butyl radical |

| ArSO₂-SBu | Heterolytic (Solvolysis) | Solvent Polarity, Nucleophilicity | 4-Nitrobenzenesulfinic acid, Butanethiol (or derivatives) |

| ArSO₂S-Bu | Heterolytic (Solvolysis) | Solvent Polarity, Nucleophilicity | 4-Nitrobenzenesulfonothioic acid, Butanol (or derivatives) |

Nucleophilic and Electrophilic Reactivity at the Sulfonyl Thioester Moiety

The sulfonyl thioester group is the primary site of reactivity in this compound. The sulfur atom of the sulfonyl group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the 4-nitrophenyl group. This makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic attack can occur at several positions:

Sulfonyl Sulfur: This is the most likely site for nucleophilic attack, leading to the displacement of the butylthiolate anion. This reactivity is characteristic of sulfonyl derivatives.

Thioester Sulfur: Nucleophiles can also attack the sulfur atom of the thioester, although this is generally less favorable than attack at the sulfonyl sulfur.

α-Carbon of the Butyl Group: A nucleophile can also attack the carbon atom attached to the thioester sulfur via an Sₙ2 mechanism, with the 4-nitrobenzenesulfonothioate acting as the leaving group.

Radical and Photochemical Transformations of this compound

In addition to thermal and nucleophilic reactions, this compound is expected to undergo radical and photochemical transformations.

Upon exposure to ultraviolet (UV) light, this compound is likely to undergo photochemical cleavage. The most probable photochemical reaction is the homolytic cleavage of the S-S or S-C bond, leading to the formation of thiyl radicals. The photolysis of aromatic S-thioformates has been shown to generate thiyl radicals through the cleavage of a C-S bond nih.gov. Similarly, photolysis of this compound would be expected to produce butylthiyl radicals (BuS•) and 4-nitrobenzenesulfonyl radicals (ArSO₂•). These highly reactive thiyl radicals can participate in a variety of subsequent reactions, such as addition to unsaturated bonds or hydrogen abstraction. The generation of thiyl radicals from thiophenols has also been observed following electron transfer reactions researchgate.net.

The sulfur atoms in this compound, being in an intermediate oxidation state, can potentially participate in oxygen atom transfer (OAT) reactions. The compound could act as an oxygen atom acceptor, with the sulfur atoms being oxidized to higher oxidation states. Conversely, under certain conditions, it might be possible for the sulfonyl group to act as an oxygen atom donor, although this is less common for sulfonates.

OAT reactions are often mediated by metal complexes nih.gov. In the presence of a suitable metal-oxo catalyst, the sulfur atom of the thioester could be oxidized to a sulfoxide (B87167) or sulfone. The kinetics and mechanisms of such reactions are complex and depend on the nature of the oxidant and the substrate nih.govrsc.orgresearchgate.net. The nitro group on the aromatic ring could also be involved in OAT, potentially being reduced while the sulfur is oxidized.

Pathways for Nitroxide Radical Formation from the Nitrobenzene (B124822) Moiety

The nitrobenzene moiety of this compound is a potential precursor for the formation of nitroxide radicals. These stable free radicals are valuable in various applications, including spin labeling for studying biological systems. The conversion of the nitro group (—NO₂) into a nitroxide radical (>N-O•) typically involves a multi-step reduction process, often followed by reaction with an organometallic reagent or trapping of a radical intermediate.

One primary pathway involves the partial reduction of the nitro group to a nitroso (—N=O) or hydroxylamine (B1172632) (—NHOH) intermediate. These intermediates are more susceptible to subsequent reactions that form the nitroxide. For instance, the reaction of a nitrosoarene with a tertiary alkyl radical (t-butyl radical) can lead to the formation of a t-butyl aryl nitroxide. psu.edu

Common methods for the reduction of nitroarenes that can be controlled to yield hydroxylamine precursors include catalytic hydrogenation or the use of specific reducing agents. The resulting arylhydroxylamine can then be oxidized to the corresponding nitroxide radical. psu.edu Alternatively, nitrones, which can be synthesized from the parent compound, are effective precursors to nitroxides through their radical-scavenging activity. nih.gov

The formation and stability of the resulting nitroxide radical are influenced by the electronic properties of substituents on the aromatic ring. The para-sulfonothioate group in the title compound would exert an electron-withdrawing effect, which can influence the electron spin distribution and the hyperfine coupling constant (aN value) of the nitroxide, a key parameter measured in electron paramagnetic resonance (EPR) spectroscopy. psu.edu

Transition Metal-Catalyzed Reactions Involving this compound

The this compound molecule possesses two key functional groups that can participate in transition metal-catalyzed reactions: the nitrobenzene moiety and the sulfonothioate group. The nitro group can act as an electrophilic coupling partner in certain cross-coupling reactions, while the sulfonothioate group presents a reactive site for C–S bond cleavage and functionalization.

Cross-Coupling Reactions Utilizing the Sulfonothioate Group

The sulfonothioate group can be utilized as a leaving group in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. This reactivity is analogous to that of more established electrophiles like aryl halides and triflates. Palladium, nickel, and gold complexes are prominent catalysts for activating such C–S bonds. nih.govkyoto-u.ac.jp

In a typical Suzuki-Miyaura type cross-coupling, a palladium(0) catalyst would oxidatively add to the C–S bond of this compound. The resulting arylpalladium(II) intermediate then undergoes transmetalation with an organoboron reagent (e.g., an arylboronic acid), followed by reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. kyoto-u.ac.jpccspublishing.org.cn

The table below summarizes representative transition metal systems used for the cross-coupling of organosulfur compounds, which are applicable to this compound.

| Catalyst System | Coupling Partner | Bond Formed | Typical Conditions |

|---|---|---|---|

| Pd(0) / Phosphine Ligand | Arylboronic Acids (Suzuki) | C–C | Base (e.g., K₃PO₄, Cs₂CO₃), Organic Solvent, Heat |

| Ni(0) / NHC Ligand | Amines (Buchwald-Hartwig) | C–N | Strong Base (e.g., NaOtBu), Anhydrous Solvent |

| Au(I) / Phosphine Ligand | Alkenyl Iodides | C–S (S-alkenylation) | Silver Salt Additive (e.g., AgSbF₆), DCE, Heat nih.gov |

| Pd(II) / Rh(I) Cooperative | Arylboronates | C–C | Bulky Ligands (e.g., IPrNiPr₂), Base, Heat kyoto-u.ac.jp |

Catalytic Activation and Deactivation Pathways

The efficiency of transition metal-catalyzed cross-coupling reactions hinges on the successful activation of the precatalyst and the stability of the active catalytic species throughout the reaction cycle.

Activation: Most catalysts are introduced as stable precatalysts, often in a higher oxidation state (e.g., Pd(II)). nih.govwhiterose.ac.uk Activation involves an in situ reduction to the active low-valent species (e.g., Pd(0)). This reduction can be triggered by various components in the reaction mixture, such as bases, nucleophiles (coupling partners), or solvents like alcohols. whiterose.ac.uk For example, a Pd(II) precatalyst can be reduced to a monoligated L₁Pd(0) species, which is highly reactive and considered the active catalyst in many cross-coupling cycles. nih.gov

The general catalytic cycle for a cross-coupling reaction involves three main steps: ccspublishing.org.cnnih.govyoutube.com

Oxidative Addition: The active L₁Pd(0) catalyst inserts into the C–SO₂SBu bond of this compound, forming an arylpalladium(II) complex.

Transmetalation: The aryl group from a coupling partner (e.g., an organoboron reagent) is transferred to the palladium center, displacing the sulfonothioate group and forming a diarylpalladium(II) intermediate.

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst. youtube.com

Deactivation: Catalyst deactivation can occur through various pathways, limiting reaction efficiency. The highly reactive, low-coordinate L₁Pd(0) species can aggregate to form inactive palladium black. Side reactions, such as β-hydride elimination from certain substrates or products, can also lead to catalyst decomposition. Furthermore, sulfur compounds are known to be potential poisons for some transition metal catalysts, although the sulfonothioate group is designed to act as a leaving group rather than a strongly coordinating ligand. nih.gov

Deuterium (B1214612) and Tritium (B154650) Isotope Exchange Studies for Mechanistic Probing

Isotope exchange studies, particularly involving deuterium (D) and tritium (T), are powerful tools for investigating reaction mechanisms. nih.gov By replacing hydrogen atoms at specific positions with their heavier isotopes, one can probe the involvement of C–H bond cleavage in rate-determining steps and map the regioselectivity of catalytic processes.

Kinetic Isotope Effect (KIE) Analysis for Reaction Pathway Elucidation

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH). Analysis of the KIE can provide crucial insights into the transition state of the rate-determining step. wikipedia.orgwpmucdn.comlibretexts.org

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For example, if C–H bond activation at the aromatic ring of this compound were the slowest step in a reaction, replacing the relevant hydrogen with deuterium would result in a noticeable rate decrease.

Secondary KIE: A smaller secondary KIE (kH/kD ≈ 0.8–1.2) occurs when the isotopically substituted atom is not directly involved in bond breaking/formation but is located near the reaction center. wikipedia.orglibretexts.org This effect arises from changes in hybridization or steric environment at the transition state. For instance, a change from sp² to sp³ hybridization at a carbon adjacent to a deuterium-labeled position can result in a measurable secondary KIE. wpmucdn.com

In the context of cross-coupling reactions, a KIE of approximately 1 (kH/kD ≈ 1) for the C–H bonds of the aromatic ring would suggest that oxidative addition to the C–S bond, transmetalation, or reductive elimination—rather than C–H activation—is the rate-limiting step. rsc.org

The table below illustrates the interpretation of hypothetical KIE values for reactions involving this compound.

| Reaction Step Probed | Isotopic Label Position | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Aromatic C–H Activation | Ortho to Sulfonothioate | ~ 5-7 | C–H bond cleavage is the rate-determining step. |

| Oxidative Addition at C–S | Ortho to Sulfonothioate | ~ 1.0-1.1 | C–H bond is not broken in the rate-determining step. |

| Change in Hybridization | Alpha to reaction center | ~ 1.15 | Indicates a change from sp² to sp³ in the transition state. |

| No C–H involvement | Remote position on ring | ~ 1.0 | Confirms the labeled position is not involved in the rate-determining step. |

Regioselectivity and Chemoselectivity in Isotopic Labeling

Isotopic labeling with deuterium or tritium can also reveal the regioselectivity and chemoselectivity of a reaction. In transition metal-catalyzed hydrogen isotope exchange (HIE) reactions, catalysts can direct the exchange to specific C–H bonds. nih.gov

For this compound, the directing effects of the nitro and sulfonothioate groups would control the position of isotopic labeling. For example, iridium-based catalysts are known to direct HIE to positions ortho to coordinating groups. nih.gov If the sulfonothioate or nitro group were to act as a directing group, deuterium or tritium could be selectively incorporated at the C–H bonds adjacent to these functionalities.

Chemoselectivity becomes important when multiple reactive sites are present. The this compound molecule has C–H bonds on the aromatic ring and on the S-butyl group. Different catalytic systems could selectively label one site over the other. For instance, certain photoredox-mediated protocols are highly effective for installing deuterium at α-amino C(sp³)–H bonds, highlighting the potential for selective labeling of aliphatic positions in suitable molecules. nih.gov Studying the isotopic distribution in the product molecule provides a detailed map of the catalyst's interaction with the substrate.

Advanced Spectroscopic and Crystallographic Characterization of S Butyl 4 Nitrobenzene 1 Sulfonothioate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of S-Butyl 4-nitrobenzene-1-sulfonothioate are predicted to exhibit characteristic signals corresponding to the aromatic protons and carbons of the 4-nitrobenzene moiety and the aliphatic protons and carbons of the S-butyl group.

The ¹H NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons. The protons on the 4-nitrophenyl group will appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro and sulfonothioate groups. These aromatic protons will likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the S-butyl group will be observed in the upfield region. The methylene (B1212753) protons adjacent to the sulfur atom are anticipated to be the most deshielded among the butyl protons, likely appearing around 3.0-3.5 ppm. The subsequent methylene and methyl protons will resonate at progressively higher fields.

The ¹³C NMR spectrum will complement the ¹H NMR data. The aromatic carbons will produce signals in the 120-150 ppm range. The carbon atom attached to the nitro group and the carbon bearing the sulfonothioate group are expected to be the most downfield due to strong deshielding. The carbons of the S-butyl group will appear in the upfield region, typically between 10 and 40 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (ortho to NO₂) | 8.2 - 8.4 | Doublet | 8.0 - 9.0 |

| Aromatic (ortho to SO₂S) | 7.8 - 8.0 | Doublet | 8.0 - 9.0 |

| -S-CH₂- | 3.0 - 3.3 | Triplet | 7.0 - 8.0 |

| -CH₂-CH₂- | 1.6 - 1.8 | Sextet | 7.0 - 8.0 |

| -CH₂-CH₃ | 1.4 - 1.6 | Sextet | 7.0 - 8.0 |

| -CH₃ | 0.9 - 1.1 | Triplet | 7.0 - 8.0 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-NO₂) | 148 - 152 |

| Aromatic (C-SO₂S) | 140 - 145 |

| Aromatic (CH, ortho to NO₂) | 128 - 132 |

| Aromatic (CH, ortho to SO₂S) | 123 - 127 |

| -S-CH₂- | 35 - 40 |

| -CH₂-CH₂- | 30 - 35 |

| -CH₂-CH₃ | 20 - 25 |

| -CH₃ | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons. youtube.comsdsu.edu For the S-butyl group, cross-peaks would be expected between the adjacent methylene and methyl protons, confirming their connectivity in the aliphatic chain. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu This experiment would definitively link each proton signal of the S-butyl group to its corresponding carbon signal. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu This would be crucial in confirming the connection of the S-butyl group to the sulfonothioate moiety and the attachment of the sulfonothioate group to the 4-nitrophenyl ring. youtube.comsdsu.edu For instance, correlations between the methylene protons adjacent to the sulfur and the carbon atom of the sulfonothioate group would be expected.

Dynamic NMR for Conformational Analysis of the S-Butyl Moiety

The S-butyl group is conformationally flexible due to rotation around the C-C and C-S single bonds. Dynamic NMR spectroscopy could be employed to study this conformational exchange. At low temperatures, the rotation around these bonds may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. As the temperature is increased, these signals would coalesce as the rate of conformational exchange increases. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| Nitro (NO₂) | 1510 - 1550 | Asymmetric Stretching |

| Nitro (NO₂) | 1340 - 1380 | Symmetric Stretching |

| Sulfonyl (SO₂) | 1300 - 1350 | Asymmetric Stretching |

| Sulfonyl (SO₂) | 1140 - 1180 | Symmetric Stretching |

| C-S | 600 - 800 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| Aromatic C=C | 1450 - 1600 | Ring Stretching |

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FTIR. While strong dipole moment changes lead to intense FTIR signals, changes in polarizability result in strong Raman signals. Therefore, Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the nitro and sulfonyl groups are expected to be prominent. The aromatic ring vibrations, particularly the ring breathing mode, should also give rise to a strong Raman signal. The C-S and S-S stretching vibrations, which can sometimes be weak in FTIR, may be more readily observed in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of this compound with a high degree of accuracy. This precise measurement allows for the calculation of the elemental formula of the molecule. The theoretical exact mass of this compound (C₁₀H₁₃NO₄S₂) can be calculated and would be compared to the experimentally determined value to confirm the molecular formula.

Hypothetical HRMS Data Table

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO₄S₂ |

| Theoretical Exact Mass (m/z) | [Calculated Value] |

| Experimentally Determined Mass (m/z) | [Not Available] |

| Mass Error (ppm) | [Not Available] |

| Ionization Mode | [e.g., ESI+, ESI-] |

Fragmentation Pathways and Structural Information from Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) would provide detailed structural information by fragmenting the parent ion of this compound and analyzing the resulting fragment ions. While specific experimental data is unavailable, general fragmentation patterns for related nitroaromatic and sulfonothioate compounds suggest potential pathways. These could include the cleavage of the S-S bond, the loss of the butyl group, and the fragmentation of the nitrobenzene (B124822) moiety, such as the loss of NO₂. The resulting fragmentation pattern would serve as a fingerprint for the molecule, confirming its structure.

Hypothetical Fragmentation Data Table

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| [Exact Mass of Parent Ion] | [Fragment 1 Mass] | [e.g., C₄H₉] | [Structure of Fragment 1] |

| [Exact Mass of Parent Ion] | [Fragment 2 Mass] | [e.g., NO₂] | [Structure of Fragment 2] |

| [Exact Mass of Parent Ion] | [Fragment 3 Mass] | [e.g., SO₂] | [Structure of Fragment 3] |

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This would offer an unambiguous confirmation of its covalent structure and stereochemistry in the solid state.

Hypothetical Crystallographic Data Table

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃NO₄S₂ |

| Crystal System | [Not Available] |

| Space Group | [Not Available] |

| Unit Cell Dimensions | a = [Å], b = [Å], c = [Å]α = [°], β = [°], γ = [°] |

| Volume (ų) | [Not Available] |

| Z | [Not Available] |

| Calculated Density (g/cm³) | [Not Available] |

Analysis of Intermolecular Interactions and Crystal Packing

The crystallographic data would also reveal how molecules of this compound are arranged in the crystal lattice. This analysis would identify and characterize any significant intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces. Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility.

Computational Chemistry and Theoretical Modeling of S Butyl 4 Nitrobenzene 1 Sulfonothioate

Electronic Structure Calculations

No published studies employing Density Functional Theory (DFT) to investigate the ground state properties of S-Butyl 4-nitrobenzene-1-sulfonothioate could be identified. Such a study would typically involve the calculation of optimized molecular geometry, electronic energy, and the distribution of electron density to understand the molecule's stability and reactivity.

Similarly, there is no available research that applies ab initio molecular orbital theory to determine the energetics and reactivity of this compound. These methods, known for their high accuracy, would provide valuable insights into the compound's thermodynamic properties and its propensity to undergo chemical reactions.

Reaction Mechanism Predictions and Transition State Identification

The prediction of reaction mechanisms and the identification of transition states for reactions involving this compound have not been the subject of any theoretical investigations found in the public domain. Computational studies in this area would elucidate the pathways of its formation and degradation, which is crucial for understanding its chemical behavior.

Spectroscopic Parameter Predictions and Validation with Experimental Data

There are no computational studies that predict the spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) of this compound. Such theoretical predictions are instrumental in the interpretation of experimental spectra and for the structural elucidation of the compound.

Molecular Dynamics Simulations for Conformational Landscapes

An exploration of the conformational landscapes of this compound through molecular dynamics simulations has not been reported. These simulations would provide a dynamic picture of the molecule's flexibility and the relative stability of its different spatial arrangements, which can influence its biological activity and physical properties.

Strategic Applications in Organic Synthesis

S-Butyl 4-Nitrobenzene-1-Sulfonothioate as a Reagent for Selective Butyl Thiolation

The primary application of this compound is as an electrophilic source of a butylthio (-SBu) group. The S-S bond in thiosulfonates is polarized due to the adjacent, strongly electron-withdrawing sulfonyl group. In this specific compound, the 4-nitrobenzene group further enhances this effect, making the sulfur atom of the butylthio group highly susceptible to nucleophilic attack. This reactivity is harnessed in selective butyl thiolation reactions, where the -SBu moiety is transferred to a variety of nucleophiles.

Key Research Findings:

Reaction with Carbon Nucleophiles: The reagent readily reacts with soft carbon nucleophiles, such as enolates and organometallic reagents, to form butyl thioethers. This method is a valuable alternative to traditional approaches that often use odorous and easily oxidized thiols like butanethiol.

Reaction with Heteroatom Nucleophiles: Nitrogen, oxygen, and phosphorus-based nucleophiles can also be efficiently thiolated. For instance, the reaction with amines or phosphines provides a direct route to N-butylthio and P-butylthio compounds, respectively.

Selectivity: The high reactivity of S-alkyl thiosulfonates allows for chemoselective reactions. researchgate.net In molecules with multiple nucleophilic sites, the reaction can often be directed towards the softest, most polarizable center, such as a thiol or a phosphine, in the presence of harder nucleophiles like alcohols or amines.

| Nucleophile (Nu:) | Product | Reaction Type | Significance |

| R-MgBr (Grignard) | R-SBu | C-S Bond Formation | Avoids use of volatile butanethiol |

| R₂N⁻ (Amide) | R₂N-SBu | N-S Bond Formation | Synthesis of sulfenamides |

| R₂PH (Phosphine) | R₂P-SBu | P-S Bond Formation | Access to phosphine sulfides |

Role as a Precursor in the Synthesis of Diverse Organic Scaffolds

Beyond its direct role in thiolation, this compound serves as a versatile building block for more complex molecular architectures. The butylthio group can be introduced early in a synthetic sequence and then carried through several steps before being transformed or participating in key bond-forming reactions.

The 4-nitrobenzenesulfonate portion of the molecule is an excellent leaving group, a property that can be exploited in subsequent transformations. This dual functionality makes the compound a strategic precursor for various organic scaffolds. For example, compounds synthesized using this reagent can be precursors to allyl sulfones, which are known to have applications as anti-cancer and anti-bacterial agents. thieme.de

Utility in Functional Group Interconversions and Orthogonal Protection Strategies

The 4-nitrobenzenesulfonyl group, often abbreviated as "nosyl" (Ns), is a well-established protecting group in organic synthesis, particularly for amines. guidechem.com While this compound is primarily a thiolating agent, its structural components are relevant to protection strategies.

The nosyl group is known for its stability under a range of conditions, including strong acids, yet it can be selectively removed under specific, mild reducing conditions or with certain thiol-based nucleophiles. This allows for orthogonal protection schemes where a nosyl-protected amine can be deprotected without affecting other common protecting groups (e.g., Boc, Cbz, Fmoc).

Key Features of the Nosyl Group in Protection Strategies:

Stability: Resistant to strongly acidic and basic conditions where other protecting groups might fail. guidechem.com

Selective Cleavage: Can be removed using specific reagents like thiophenol in the presence of a base, which leaves other protecting groups intact.

Activation: The strong electron-withdrawing nature of the nosyl group can increase the acidity of an N-H bond in a protected amine, facilitating N-alkylation reactions. guidechem.com

| Protecting Group | Introduction Reagent | Cleavage Conditions | Orthogonality |

| Nosyl (Ns) | 4-Nitrobenzenesulfonyl chloride | Thiophenol/K₂CO₃; Reductive cleavage | Orthogonal to Boc, Fmoc, many ethers |

| Boc | Boc₂O | Strong Acid (e.g., TFA) | Orthogonal to Nosyl, Fmoc |

| Fmoc | Fmoc-Cl | Base (e.g., Piperidine) | Orthogonal to Nosyl, Boc |

Development of Novel Catalytic Systems Based on Sulfonothioate Reactivity

Recent research has focused on the development of catalytic systems that can activate or utilize thiosulfonates, including structures analogous to this compound. researchgate.net These efforts aim to expand the utility of these reagents and enable new types of chemical transformations.

Areas of Catalytic Development:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. Thiosulfonates can participate in these reactions, for instance, in the thiosulfonylation of alkenes to produce valuable sulfonyl-containing products. nih.gov

Transition Metal Catalysis: Copper and other transition metals can mediate reactions involving thiosulfonates. researchgate.net These catalytic cycles can enable cross-coupling reactions, providing novel pathways to construct C-S bonds that are difficult to form using traditional methods. For example, copper catalysis can facilitate the reaction between thiosulfonates and boronic acids. researchgate.net

Sulfur Transfer Reactions: Catalytic methods are being explored for the transfer of sulfur atoms from thiosulfonate-type molecules to other substrates, such as in the synthesis of phosphorothioates, which are important in medicinal chemistry and oligonucleotide synthesis. chemrxiv.orgchemrxiv.org

These emerging catalytic applications highlight the ongoing innovation in the use of sulfonothioates, promising to further broaden the synthetic utility of reagents like this compound.

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Green Chemistry Approaches for Sulfonothioate Synthesis

The synthesis of sulfonothioates, including S-Butyl 4-nitrobenzene-1-sulfonothioate, traditionally relies on methods that can involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability. nih.govrsc.org Research is anticipated to focus on several key areas:

Sustainable Oxidants and Catalysts: A primary goal is to replace stoichiometric, often hazardous, oxidizing agents with catalytic systems that utilize environmentally benign oxidants like hydrogen peroxide (H₂O₂) or even atmospheric oxygen. nih.govrsc.orgorganic-chemistry.org The development of catalysts, potentially based on abundant and non-toxic metals like iron or molybdenum, could enable the efficient and selective oxidation of thiols to form the thiosulfonate linkage. rsc.orgorganic-chemistry.org For instance, methods using H₂O₂ in the absence of catalysts or solvents represent a highly sustainable approach for related sulfone synthesis. nih.gov

Alternative Solvents: Moving away from volatile organic compounds (VOCs) is a critical aspect of green synthesis. researchgate.net Future methodologies will likely explore the use of water, ethanol, glycerol, or deep eutectic solvents (DES) as reaction media for sulfonothioate synthesis. researchgate.net These solvents reduce environmental impact and can sometimes enhance reaction rates and selectivity.

Atom Economy and Waste Reduction: Synthetic routes will be redesigned to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This includes developing one-pot, multi-component reactions that streamline synthesis and minimize purification steps. mdpi.com The only by-products of some novel green processes are non-toxic salts like NaCl and KCl, significantly reducing the environmental footprint. osaka-u.ac.jpsciencedaily.comasiaresearchnews.com

| Parameter | Traditional Approaches | Future Green Approaches |

|---|---|---|

| Oxidants | Stoichiometric, potentially toxic reagents | Catalytic amounts with H₂O₂ or O₂ nih.govorganic-chemistry.org |

| Catalysts | Stoichiometric Lewis/Brønsted acids (e.g., AlCl₃) nih.gov | Non-toxic, reusable catalysts (e.g., iron, molybdenum-based) rsc.orgorganic-chemistry.org |

| Solvents | Volatile Organic Compounds (VOCs) researchgate.net | Water, ethanol, glycerol, Deep Eutectic Solvents (DES) researchgate.net |

| By-products | Often significant and require disposal | Minimal, non-toxic salts (e.g., NaCl, KCl) osaka-u.ac.jpasiaresearchnews.com |

| Efficiency | Multi-step processes with intermediate purification | One-pot, multi-component reactions mdpi.com |

Exploration of Bio-Inspired Transformations and Catalysis

Biocatalysis, which uses enzymes or whole-cell systems to perform chemical transformations, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. gsa.ac.uk This approach is a promising frontier for the synthesis and modification of this compound.

Enzymatic Sulfation and Sulfur Transfer: Research into sulfotransferases (SULTs) and other enzymes capable of sulfur transfer could lead to novel biocatalytic routes. nih.govfrontiersin.org While many SULTs are dependent on the expensive cofactor 3′-phosphoadenosine 5′-phosphosulfate (PAPS), research is focused on developing enzymatic cascades for in situ PAPS regeneration, making the process more economically viable. frontiersin.org Identifying or engineering enzymes that can specifically catalyze the formation of the S-S(O)₂ bond found in sulfonothioates from simple precursors would be a significant breakthrough.

Directed Evolution and Enzyme Engineering: Existing enzymes could be tailored through directed evolution or protein engineering to enhance their activity, stability, and substrate specificity for precursors of this compound. This would create highly efficient and selective biocatalysts for industrial-scale production.

Whole-Cell Biotransformations: Utilizing whole microorganisms could provide a cost-effective method for synthesis, as they contain the necessary enzymes and cofactors. gsa.ac.uk Genetically engineered microbes could be designed to perform multi-step syntheses, converting simple starting materials into the target sulfonothioate.

| Approach | Description | Key Advantages | Research Challenges |

|---|---|---|---|

| Enzymatic Catalysis | Use of isolated enzymes (e.g., sulfotransferases) to catalyze specific bond formations. nih.gov | High regio- and stereoselectivity; mild reaction conditions (pH, temp). gsa.ac.uk | Cofactor dependency and cost (e.g., PAPS); enzyme stability. frontiersin.org |

| Directed Evolution | Engineering enzymes to improve performance for non-natural substrates. | Custom-designed catalysts with enhanced activity and specificity. | Requires extensive screening and selection processes. |

| Whole-Cell Biotransformation | Using engineered microorganisms to perform multi-step synthetic pathways. gsa.ac.uk | Cofactors are regenerated by the cell's metabolism; lower cost. | Potential for side reactions; lower product concentrations. |

Development of Automated and High-Throughput Methodologies

To accelerate the discovery of new sulfonothioates and optimize their synthesis, automated and high-throughput techniques are essential. Flow chemistry, in particular, offers significant advantages over traditional batch processing. syrris.comresearchgate.net

Continuous Flow Synthesis: Implementing the synthesis of this compound in continuous flow reactors can lead to improved safety, better process control, higher yields, and enhanced product purity. researchgate.net Flow systems allow for precise control over reaction parameters like temperature, pressure, and stoichiometry, and they are readily scalable from laboratory research to industrial production. syrris.comsoci.org

Automated Reaction Optimization: Automated platforms can systematically vary reaction conditions to rapidly identify the optimal parameters for yield and purity. soci.org These systems can perform numerous experiments in parallel or in series, generating large datasets that can be used to build predictive models for the reaction.

High-Throughput Screening: By combining automated synthesis with high-throughput screening, libraries of sulfonothioate analogs can be rapidly produced and tested for various applications. syrris.com This approach significantly shortens the discovery-to-application timeline for new functional molecules.

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is revolutionizing how chemical reactions are designed and understood. rjptonline.orgeurekalert.org These computational tools can be applied to the synthesis of this compound to predict outcomes, suggest novel pathways, and optimize conditions.

Reaction Outcome Prediction: ML models, trained on vast databases of chemical reactions, can predict the likely products, yields, and side products of a given set of reactants and conditions. semanticscholar.orgresearchgate.net This predictive power can save significant time and resources by avoiding unviable experiments. For complex molecules like nitroaromatic compounds, quantitative structure-activity relationship (QSAR) models can also predict properties like toxicity based on molecular descriptors. nih.gov

Retrosynthesis and Pathway Design: AI-driven retrosynthesis tools can propose novel synthetic routes to a target molecule. beilstein-journals.org By analyzing the structure of this compound, these algorithms can suggest precursor molecules and reaction steps, potentially uncovering more efficient or sustainable pathways than those currently known.

Interpretable ML Models: A key area of development is creating "human-interpretable" ML models that not only make predictions but also provide insights into the underlying chemical principles driving the reaction's success or failure. chemrxiv.orgnih.gov Tools like chemical reactivity flowcharts can help chemists understand the decisions made by the model, augmenting human intuition and creativity in discovering new reactions. eurekalert.orgnih.gov

| AI/ML Application | Function | Potential Impact on this compound |

|---|---|---|

| Reaction Prediction | Predicts major products, yields, and optimal conditions from reactants. semanticscholar.orgnih.gov | Reduces experimental failures; accelerates optimization of synthesis. |

| Retrosynthesis Planning | Proposes novel synthetic pathways to a target molecule. beilstein-journals.org | Discovery of more efficient, cost-effective, or greener synthetic routes. |

| Mechanism Investigation | Helps elucidate reaction mechanisms and identify key intermediates. chemrxiv.org | Deeper understanding of the sulfonothioate formation process. |

| Property Prediction (QSAR) | Estimates physicochemical and toxicological properties of new analogs. nih.gov | Early-stage screening of potential derivatives for desired characteristics. |

Q & A

Basic: What are the recommended methods for synthesizing S-Butyl 4-nitrobenzene-1-sulfonothioate in a laboratory setting?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Sulfonothioate Formation : React 4-nitrobenzenesulfonyl chloride with a thiolating agent (e.g., S-butyl mercaptan) under anhydrous conditions. Use solvents like dichloromethane or tetrahydrofuran (THF) and a base (e.g., triethylamine) to neutralize HCl byproducts.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended.

Purity Verification : Confirm purity (>97%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) and ensure inert atmosphere to prevent oxidation.

Advanced: How can researchers resolve discrepancies in reported thermal stability data for this compound?

Methodological Answer:

Discrepancies may arise from impurities or storage conditions. To resolve:

Controlled Stability Studies : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen to assess decomposition temperatures.

Storage Optimization : Store samples at 0–6°C in amber vials to minimize thermal and photodegradation, as recommended for structurally similar nitroaromatic sulfonamides .

Impurity Profiling : Use LC-MS to identify degradation byproducts (e.g., sulfonic acid derivatives) and adjust synthetic protocols to minimize their formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.